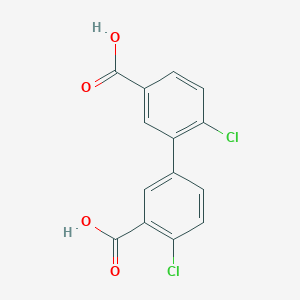
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95% (3-CCPBCA 95%) is an organic compound commonly used in scientific research. It is a white crystalline solid and is soluble in water, ethanol, and dimethyl sulfoxide. 3-CCPBCA 95% is a versatile compound and is used in the synthesis of various compounds and in numerous applications.
Scientific Research Applications
3-CCPBCA 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, such as polymers, dyes, and antibiotics. 3-CCPBCA 95% is also used as a catalyst in the synthesis of various compounds, such as polymers, dyes, and antibiotics. Furthermore, it is used in the synthesis of various organometallic compounds, and in the preparation of various pharmaceuticals, such as antibiotics and antiviral agents.
Mechanism of Action
The mechanism of action of 3-CCPBCA 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation, pain, and other symptoms associated with certain diseases. Additionally, 3-CCPBCA 95% is thought to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is thought to reduce the growth and proliferation of certain types of cancer cells.
Biochemical and Physiological Effects
3-CCPBCA 95% has been studied for its biochemical and physiological effects. Studies have shown that 3-CCPBCA 95% has anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have antioxidant, anti-apoptotic, and anti-proliferative effects. Additionally, 3-CCPBCA 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
3-CCPBCA 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 3-CCPBCA 95% is that it is relatively easy to synthesize and is widely available. Additionally, 3-CCPBCA 95% is relatively stable and can be stored for long periods of time. Furthermore, 3-CCPBCA 95% is relatively non-toxic and can be used in a wide range of experiments.
One of the main limitations of 3-CCPBCA 95% is that it is not very soluble in water. Additionally, 3-CCPBCA 95% is not very soluble in organic solvents, such as ethanol. Furthermore, 3-CCPBCA 95% is not very stable in the presence of light.
Future Directions
There are numerous potential future directions for 3-CCPBCA 95%. One potential future direction is the use of 3-CCPBCA 95% in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 3-CCPBCA 95% could be used in the development of new catalysts for organic synthesis. Furthermore, 3-CCPBCA 95% could be used in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, 3-CCPBCA 95% could be used in the development of new materials, such as polymers, dyes, and antibiotics. Finally, 3-CCPBCA 95% could be used in the development of new methods for the analysis and characterization of organic compounds.
Synthesis Methods
3-CCPBCA 95% can be synthesized from 4-chlorobenzoic acid and 3-chlorophenol. First, 4-chlorobenzoic acid is reacted with a base such as sodium hydroxide to form the sodium salt of 4-chlorobenzoic acid. The sodium salt is then reacted with 3-chlorophenol to form 3-CCPBCA 95%. The reaction is carried out in a solvent such as methanol and is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is complete when the desired product is obtained.
properties
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-4-2-8(13(17)18)6-9(11)7-1-3-12(16)10(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFBHJIUIDPOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691723 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid | |
CAS RN |
1261936-54-2 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


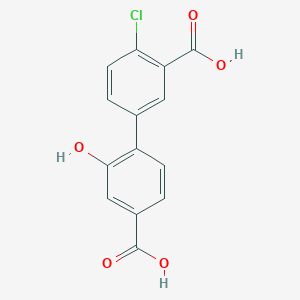
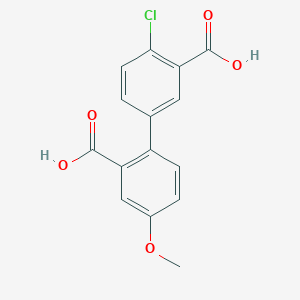

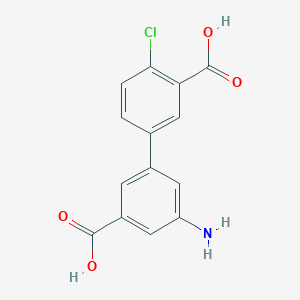
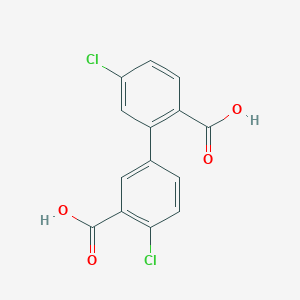

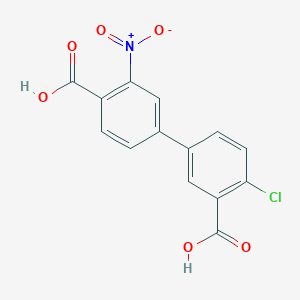

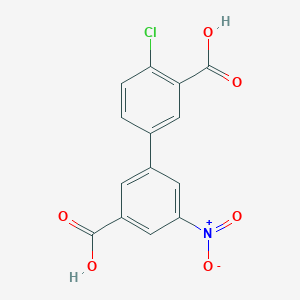
![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)